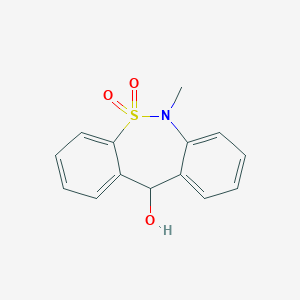

6,11-Dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

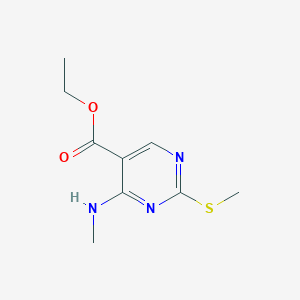

“6,11-Dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide” is a tricyclic compound . It consists of 13 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom, totaling 32 atoms .

Molecular Structure Analysis

The molecule contains a total of 34 bonds. There are 21 non-H bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 hydroxyl group, 1 secondary alcohol, and 1 sulfonamide .Aplicaciones Científicas De Investigación

Neuropsychiatric Disorder Treatment

This compound is a key ingredient in the medication Tianeptine , which is used to treat major depressive episodes. Its efficacy extends to both the acute and maintenance phases of depression. Unlike typical antidepressants that work by inhibiting the reuptake of serotonin, Tianeptine’s mechanism of action is thought to involve modulation of glutamate receptor activity and the release of BDNF, which helps in neuroplasticity .

Anti-inflammatory and Immunomodulatory Effects

In scientific studies, Tianeptine has shown potential in reducing inflammation and immune system modulation. It inhibits LPS-induced inflammation and microglial activation, decreases pro-inflammatory cytokine release, and reduces ROS release and NF-κB activation .

Cognitive Enhancement

Research suggests that Tianeptine may improve cognitive function and memory. This is particularly relevant in the context of neurodegenerative diseases and cognitive disorders, where synaptic plasticity plays a crucial role in the deterioration of cognitive functions .

Analgesic Properties

The compound exhibits analgesic properties, making it a candidate for pain management research. It has been observed to attenuate mechanical allodynia, which could be mediated through 5-HT7 receptors, indicating a potential application in neuropathic pain management .

Anticonvulsant Activity

Tianeptine also shows promise as an anticonvulsant. This application is significant in the field of epilepsy research, where new therapeutic options are constantly being sought .

Anxiolytic Benefits

Anxiety disorders, which are characterized by excessive worry and fear, may be alleviated by Tianeptine. Its anxiolytic effects are comparable to other tricyclic antidepressants, providing a potential alternative treatment for anxiety symptoms .

Mecanismo De Acción

Target of Action

It’s known that similar compounds often interact with receptors in the central nervous system .

Mode of Action

It’s suggested that it may inhibit inflammation and activation of microglia, decrease pro-inflammatory cytokine release, and reduce ROS release and NF-κB activation .

Biochemical Pathways

It’s known to potentially affect pathways related to inflammation and neurocognitive function .

Result of Action

Clinically, this compound is suggested to improve anxiety symptoms, neurocognitive function, and memory . It may also attenuate mechanical allodynia, an effect that could be mediated by certain receptors .

Propiedades

IUPAC Name |

6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)19(15,17)18/h2-9,14,16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFSLQBECAIORT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949470 |

Source

|

| Record name | 11-Hydroxy-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26638-56-2 |

Source

|

| Record name | Dibenzo(c,f)(1,2)thiazepin-11-ol, 6,11-dihydro-6-methyl-, 5,5-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026638562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hydroxy-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)